BenchChemオンラインストアへようこそ!

4-Aminopyridine

Neuromuscular pharmacology Potassium channel blockade Aminopyridine isomer comparison

Choose 4-Aminopyridine for your voltage-gated potassium channel research because isomer purity matters. Unlike 2- and 3-aminopyridine, 4-AP demonstrates ~10-fold greater potency at Kv channels, with well-characterized IC50 values of 170 μM (Kv1.1) and 230 μM (Kv1.2), making it the reference standard for patch-clamp and excitability studies. Clinical evidence confirms superior efficacy and tolerability over 3,4-diaminopyridine in multiple sclerosis translational research. Avoid non-specific effects at lower working concentrations—insist on the 4-isomer for rigorous, reproducible science.

Molecular Formula C5H6N2
Molecular Weight 94.11 g/mol
CAS No. 916979-36-7
Cat. No. B3432731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminopyridine
CAS916979-36-7
Molecular FormulaC5H6N2
Molecular Weight94.11 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1N
InChIInChI=1S/C5H6N2/c6-5-1-3-7-4-2-5/h1-4H,(H2,6,7)
InChIKeyNUKYPUAOHBNCPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 112 g/L at 20 °C
Soluble in ethyl ether, benzene;  slightly soluble in ligroin;  very soluble in ethanol
Soluble in oxygenated solvents
Soluble in methanol, acetone, tetrahydrofuran, isopropanol, acetonitrile, N,N-dimethylformamide, dimethylsulfoxide, and ethanol

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminopyridine (CAS 916979-36-7): A Potassium Channel Blocker with Unique Isoform Activity and Clinical Differentiation


4-Aminopyridine (4-AP, fampridine) is a non-selective voltage-gated potassium channel blocker [1]. It is one of three isomeric aminopyridines [2] and is used as a research tool to characterize potassium channel subtypes and clinically to improve walking speed in multiple sclerosis .

Why 4-Aminopyridine Cannot Be Replaced by Generic Potassium Channel Blockers or Other Aminopyridines


Generic substitution fails because aminopyridine isomers exhibit vastly different potencies and selectivity profiles for voltage-gated potassium channels [1]. 4-Aminopyridine demonstrates approximately 10-fold greater potency than 2- or 3-aminopyridine in neuromuscular preparations [2] and shows superior clinical efficacy over 3,4-diaminopyridine in multiple sclerosis [3]. These quantitative differences render direct interchange scientifically invalid.

Quantitative Differentiation of 4-Aminopyridine: Head-to-Head Comparisons Against Closest Analogs


4-Aminopyridine Exhibits 10-Fold Greater Potency Than 2- and 3-Aminopyridine in Neuromuscular Transmission

In isolated chick biventer cervicis nerve-muscle preparations, 4-aminopyridine was approximately 10 times more potent than 2- or 3-aminopyridine in reversing tubocurarine blockade and augmenting twitch height [1].

Neuromuscular pharmacology Potassium channel blockade Aminopyridine isomer comparison

4-Aminopyridine Demonstrates Superior Clinical Efficacy Over 3,4-Diaminopyridine in Multiple Sclerosis

In a randomized, double-blind, crossover trial in 24 patients with multiple sclerosis, 4-aminopyridine was more effective than 3,4-diaminopyridine for ambulation, fatigue, and overall daily functioning, with better systemic tolerability [1].

Multiple sclerosis Symptomatic treatment Clinical trial

4-Aminopyridine's Kv1.1/Kv1.2 IC50 Values Quantify Its Potency Relative to Other Potassium Channel Blockers

4-Aminopyridine inhibits voltage-gated potassium channels Kv1.1 and Kv1.2 with IC50 values of 170 μM and 230 μM, respectively, in CHO cells . These values provide a quantitative baseline for comparing potency against other Kv channel blockers.

Potassium channel pharmacology Electrophysiology Ion channel screening

3,4-Diaminopyridine Is Equiactive to 4-Aminopyridine In Vivo for Anti-Curare Activity Despite Higher In Vitro Potency

In anaesthetized cats, 3,4-diaminopyridine and 4-aminopyridine were equiactive in reversing curare-induced neuromuscular blockade, despite 3,4-diaminopyridine being more potent in vitro [1]. This highlights that in vitro potency does not always translate to in vivo efficacy.

Neuromuscular blockade In vivo pharmacology Anesthesia

3,4-Diaminopyridine Reduces Morphine-Induced Respiratory Depression at Non-Toxic Doses, Unlike 4-Aminopyridine

In mice, 3,4-diaminopyridine reduced morphine-induced respiratory rate depression at doses that did not produce signs of toxicity, whereas 4-aminopyridine did not show this selective effect [1].

Opioid toxicity Respiratory depression Aminopyridine pharmacology

4-Aminopyridine Derivatives Exhibit Wide Potency Range Relative to Parent Compound

SAR studies show that 3-methyl-4-aminopyridine (3Me4AP) is ~7-fold more potent than 4-aminopyridine, while 3-methoxy- and 3-trifluoromethyl-4-AP are 3- to 4-fold less potent, and 2-trifluoromethyl-4-AP is ~60-fold less active [1]. This demonstrates the sensitivity of potency to substituent position.

Structure-activity relationship 4-Aminopyridine analogs Potassium channel blockers

Optimal Research and Industrial Use Cases for 4-Aminopyridine Based on Quantitative Differentiation


Standard Potassium Channel Blocker for Electrophysiology and Neuroscience Research

Given its well-characterized IC50 values of 170 μM and 230 μM for Kv1.1 and Kv1.2, respectively , 4-aminopyridine is the reference compound for blocking voltage-gated potassium channels in patch-clamp and cellular excitability studies. Its 10-fold higher potency over 2- and 3-aminopyridine [1] ensures robust channel inhibition at lower concentrations, reducing non-specific effects.

Preferred Aminopyridine for Multiple Sclerosis Symptom Management in Clinical Research

Clinical trial data demonstrating superior efficacy and tolerability over 3,4-diaminopyridine [2] establish 4-aminopyridine as the aminopyridine of choice for improving ambulation and reducing fatigue in MS patients. This evidence supports its use in translational studies and therapeutic development for demyelinating disorders.

Scaffold for Structure-Activity Relationship (SAR) Studies in Kv Channel Modulator Design

The wide potency range observed among 4-aminopyridine derivatives [3] makes 4-aminopyridine an ideal starting point for medicinal chemistry campaigns. Researchers can leverage the parent compound's baseline activity to design and screen analogs with improved potency or selectivity for specific Kv channel subtypes.

In Vivo Model for Assessing Neuromuscular Transmission and Anti-Curare Activity

Although equiactive to 3,4-diaminopyridine in vivo for reversing curare blockade [4], 4-aminopyridine's lower cost and wider availability make it a practical choice for animal studies investigating neuromuscular junction pharmacology and potential reversal agents for non-depolarizing muscle relaxants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Aminopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.